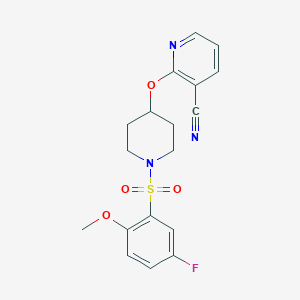

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

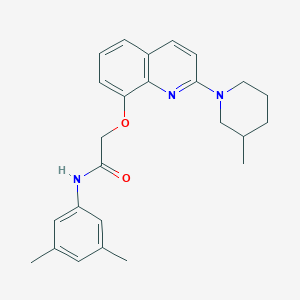

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2009, and since then, several studies have been conducted to investigate its mechanism of action and potential applications.

Scientific Research Applications

Imaging Agent in Cancer Research

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has been studied for its potential use as a radiopharmaceutical in cancer research. Specifically, a compound closely related to it, [18F]DASA-23, has been developed to measure the levels of pyruvate kinase M2 (PKM2) by positron emission tomography (PET). PKM2 is a key enzyme in glycolysis and is preferentially expressed by glioblastoma (GBM) cells. This makes it a significant biomarker for cancer glycolytic re-programming. [18F]DASA-23 has been used in a first-in-human study to evaluate its potential in delineating low-grade (LGG) and high-grade glioma (HGG) based on aberrantly expressed PKM2. The study indicated that [18F]DASA-23 is a promising new imaging agent for the non-invasive delineation of these tumors, offering new possibilities for cancer diagnosis and treatment monitoring (Patel et al., 2019).

Human Biodistribution and Safety Assessment

Another study focused on assessing the safety, biodistribution, and radiation dosimetry of [18F]DASA-23 in healthy volunteers. This study is essential for establishing the safety profile and potential clinical application of this compound. The results indicated that [18F]DASA-23 can be safely used in humans to evaluate PKM2 levels, and ongoing studies are evaluating the ability of this agent to visualize intracranial malignancies. This research provides valuable information on the pharmacokinetics and safety of compounds related to this compound, paving the way for its potential applications in medical imaging and diagnostics (Beinat et al., 2020).

Mechanism of Action

Mode of Action

Based on its structure, it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The presence of a piperidine ring and a sulfonyl group could potentially influence its binding affinity and selectivity .

Biochemical Pathways

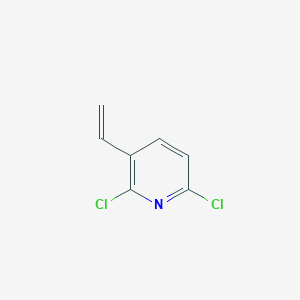

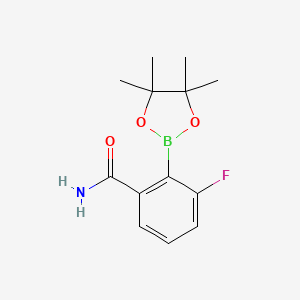

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process that forms carbon-carbon bonds . The compound might affect this or similar biochemical pathways.

Pharmacokinetics

For instance, the sulfonyl group might enhance the compound’s water solubility, affecting its absorption and distribution . The piperidine ring might influence the compound’s metabolic stability .

Result of Action

Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it might influence the formation of carbon-carbon bonds in biological systems. This could potentially affect various cellular processes, including signal transduction, gene expression, and metabolic reactions .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature . For instance, the compound’s interaction with its targets might be influenced by the pH, which could affect the ionization state of the compound and its targets . The presence of other molecules or ions might influence the compound’s binding affinity and selectivity .

properties

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4S/c1-25-16-5-4-14(19)11-17(16)27(23,24)22-9-6-15(7-10-22)26-18-13(12-20)3-2-8-21-18/h2-5,8,11,15H,6-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTNWQRJWCERCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406885.png)